{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine
Description
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZQDRZYOJNNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine typically involves the reaction of 2-fluorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted fluorophenyl compounds.
Scientific Research Applications
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with the molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The piperidin-4-yl methanamine scaffold allows diverse substitutions, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., 2-Fluoro, 2-Chloro): Enhance binding to hydrophobic pockets in enzymes like GSK-3β or cholinesterases . Bulkier Groups (e.g., 2-Methoxyethyl): May reduce membrane permeability but improve selectivity for targets like GSK-3β .
GSK-3β Inhibitors
Compounds like 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine () demonstrate nanomolar inhibition of GSK-3β, a kinase implicated in neurodegenerative diseases. The 2-methoxyethyl group likely enhances solubility, though synthesis yields are moderate (39–56%) .
Antimalarial Agents
MMV019918 () shows dual-stage activity against Plasmodium falciparum, attributed to its 5-(4-bromo-2-chlorophenyl)furan moiety. This highlights how non-piperidine modifications expand therapeutic applications.
Acetylcholinesterase (AChE) Inhibitors
Analog [1-(3-fluorobenzoyl)piperidin-4-yl]methanamine () inhibits AChE with IC₅₀ values <1 µM, suggesting the 3-fluorobenzoyl group optimizes interactions with the enzyme’s catalytic site.
Biological Activity
Overview
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, a piperidine derivative, has garnered attention for its potential biological activities. Its unique structure, featuring a fluorophenyl group attached to a piperidine ring, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H19FN2
- CAS Number : 893755-04-9
- Molecular Weight : 220.30 g/mol
The biological activity of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The fluorophenyl moiety enhances binding affinity to these targets, while the piperidine ring contributes to the compound's structural stability and bioactivity.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various piperidine compounds, including derivatives similar to {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects, particularly its potential as a dopamine reuptake inhibitor. Similar compounds have shown efficacy in modulating neurotransmitter levels, which could be beneficial in treating conditions such as depression and anxiety .
Case Studies
- Antibacterial Study : A series of experiments evaluated the antibacterial activity of various piperidine derivatives, including {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. The results demonstrated that modifications on the piperidine ring significantly influenced the antibacterial potency against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Assessment : In vitro studies assessed the interaction of this compound with dopamine receptors, revealing promising results that suggest potential applications in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine can be influenced by structural modifications:
- Fluorine Substitution : Enhances receptor binding.
- Piperidine Ring Modifications : Alter pharmacokinetic properties and biological efficacy.
Comparative Analysis
When compared to similar compounds such as vanoxerine and GBR-12,935, {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine shows unique characteristics due to its specific structural features, which may lead to distinct pharmacological profiles .
| Compound | Class | Activity |
|---|---|---|
| {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine | Piperidine | Antimicrobial, Neuropharmacological |
| Vanoxerine | Piperazine | Dopamine Reuptake Inhibition |
| GBR-12,935 | Piperazine | Similar Pharmacological Activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
